N-(3-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide
Description
N-(3-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide is a synthetic organic compound characterized by the presence of a methoxyphenyl group and an acetamide moiety
Properties
IUPAC Name |
N-[3-[(3-methoxyphenyl)carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11(20)17-12-5-3-6-13(9-12)18-16(21)19-14-7-4-8-15(10-14)22-2/h3-10H,1-2H3,(H,17,20)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIXUHWDSSRSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 3-methoxyaniline with acetic anhydride to form an intermediate, which is then reacted with 3-nitrobenzoyl chloride. The resulting product undergoes reduction to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Substituting agents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the nitro group results in an amine derivative .
Scientific Research Applications
N-(3-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(3-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include modulation of signal transduction and inhibition of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
Uniqueness
N-(3-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide is unique due to its specific substitution pattern and the presence of both methoxy and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
